molecular formula C19H39NO3 B12613477 (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-20-2

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12613477
CAS No.: 651291-20-2
M. Wt: 329.5 g/mol
InChI Key: VHVPRMXKBKBRFZ-UHFFFAOYSA-N
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Description

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound characterized by the presence of an oxazolidine ring and a tetradecyl group. This compound is known for its unique structural features, which include two hydroxyl groups attached to the oxazolidine ring. It is used in various applications due to its surfactant properties, making it useful in the creation of stable emulsions and foams .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with formaldehyde and tetradecylamine. This reaction proceeds through a Schiff base reaction, where the amino group reacts with formaldehyde to form an imine intermediate, which then cyclizes to form the oxazolidine ring . The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its combination of an oxazolidine ring and a long hydrophobic tetradecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it highly effective as a surfactant and in forming stable emulsions and foams .

Properties

CAS No.

651291-20-2

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3

InChI Key

VHVPRMXKBKBRFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

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